1-(2-chloro-6-fluorobenzyl)-2-{[(2-chloro-6-fluorobenzyl)oxy](phenyl)methyl}-1H-benzimidazole
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Overview
Description
2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes chlorinated and fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with phenylmethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1H-1,3-benzodiazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce benzodiazole alcohols .
Scientific Research Applications
2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as WRN helicase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-1,3-Benzodiazole: A simpler analog without the chlorinated and fluorinated phenyl groups.
2-{(2-Chlorophenyl)methoxymethyl}-1H-1,3-benzodiazole: Lacks the fluorine atoms.
2-{(2-Fluorophenyl)methoxymethyl}-1H-1,3-benzodiazole: Lacks the chlorine atoms.
Uniqueness
The presence of both chlorine and fluorine atoms in 2-{(2-CHLORO-6-FLUOROPHENYL)METHOXYMETHYL}-1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE enhances its chemical reactivity and biological activity compared to its simpler analogs. This unique combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C28H20Cl2F2N2O |
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Molecular Weight |
509.4 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy-phenylmethyl]-1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C28H20Cl2F2N2O/c29-21-10-6-12-23(31)19(21)16-34-26-15-5-4-14-25(26)33-28(34)27(18-8-2-1-3-9-18)35-17-20-22(30)11-7-13-24(20)32/h1-15,27H,16-17H2 |
InChI Key |
SDUBOECLVGODNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F)OCC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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